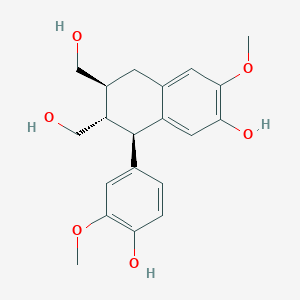

(-)-Isolariciresinol

Beschreibung

(-)-Isolariciresinol is a lignan, a class of polyphenolic compounds widely distributed in plants. It is characterized by a dibenzylbutane skeleton with hydroxyl and methoxy substitutions, contributing to its antioxidant, antiviral, and phytoestrogenic properties . The (-)-enantiomer is distinguished by its specific stereochemistry (1S, 2R, 3R configuration), which influences its biological activity and interaction with cellular targets . This compound has been isolated from diverse plant sources, including Streblus asper, Isatis indigotica, and Chenopodium album , and is often found as a glycoside (e.g., 4-O-β-D-glucopyranoside) . Its quantification via HPLC-DAD has been standardized, with regression equations (e.g., y = 610.69x + 6.85, R² = 0.9984) enabling precise measurement in plant extracts .

Eigenschaften

Molekularformel |

C20H24O6 |

|---|---|

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

(6S,7S,8R)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m1/s1 |

InChI-Schlüssel |

OGFXBIXJCWAUCH-WAWZGNHOSA-N |

Isomerische SMILES |

COC1=C(C=C2[C@H]([C@@H]([C@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O |

Kanonische SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Isolariciresinol typically involves the oxidative coupling of coniferyl alcohol. This reaction can be catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the lignan structure. The reaction conditions often include an aqueous medium and a controlled pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound from simpler precursors. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Isolariciresinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into more reduced lignan forms.

Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups attached to the aromatic rings.

Wissenschaftliche Forschungsanwendungen

(-)-Isolariciresinol has a wide range of scientific research applications:

Chemistry: It is studied for its antioxidant properties and potential as a natural preservative.

Biology: Research focuses on its role in plant defense mechanisms and its impact on human health.

Medicine: It is investigated for its potential anticancer, anti-inflammatory, and cardiovascular protective effects.

Industry: It is used in the development of natural health products and supplements due to its beneficial properties.

Wirkmechanismus

The mechanism of action of (-)-Isolariciresinol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways such as the NF-κB pathway.

Vergleich Mit ähnlichen Verbindungen

(-)-Isolariciresinol shares structural and functional similarities with other lignans, but key differences in polarity, bioactivity, and distribution are notable. Below is a detailed comparison:

Structural Comparison

Key Differences :

- Polarity: this compound and secoisolariciresinol are more polar due to four hydroxyl groups, resulting in lower Rf values in TLC compared to pinoresinol .

- Stereochemistry: The (-)-enantiomer exhibits distinct antiviral activity compared to (+)-isolariciresinol, likely due to stereospecific interactions .

Natural Sources and Distribution

- This compound: Found in Streblus asper roots (anti-HBV activity) , Isatis indigotica roots , and Chenopodium album .

- (+)-Isolariciresinol: Identified in Colocasia esculenta (1.5% w/w in corms) and Wikstroemia chamaedaphne .

- Secoisolariciresinol: Abundant in silver fir (Abies alba) bark and knotwood .

- Lariciresinol: Detected in Ailanthus altissima fruits and Veratrum album .

Key Findings :

- This compound demonstrates potent anti-HBV activity (EC50 = 12.72 μM for HBV DNA inhibition) , outperforming its glycosylated derivative (9-β-xylopyranosyl-(-)-isolariciresinol, EC50 = 17.68 μM) .

- (+)-Isolariciresinol shows cytotoxicity against gastric adenocarcinoma cells (AGS) at 1.5% w/w in Colocasia esculenta extracts .

Quantitative Analysis

- HPLC-DAD: this compound is quantified using linear regression (λ = 280 nm, y = 610.69x + 6.85) .

- Content Variability: (+)-Isolariciresinol: 1.5% w/w in Colocasia esculenta . Secoisolariciresinol: Higher in silver fir outer bark (3.2 mg/g) than inner bark .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.